Cas no 2229495-84-3 (4-3-(3-methoxyazetidin-3-yl)propylmorpholine)

4-3-(3-Methoxyazetidin-3-yl)propylmorpholine is a specialized heterocyclic compound featuring both morpholine and azetidine moieties, linked by a propyl spacer. Its structural uniqueness, combining a rigid azetidine ring with a methoxy substituent and a flexible morpholine group, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound's balanced lipophilicity and polarity enhance its utility in drug design, particularly for targeting central nervous system (CNS) receptors or enzyme modulation. Its synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules. The presence of the azetidine ring also contributes to improved metabolic stability, making it a promising scaffold for optimizing pharmacokinetic properties in lead compound development.
4-3-(3-methoxyazetidin-3-yl)propylmorpholine structure
2229495-84-3 structure
Product Name:4-3-(3-methoxyazetidin-3-yl)propylmorpholine
CAS No:2229495-84-3
MF:C11H22N2O2
MW:214.304583072662
CID:5935175
PubChem ID:165626002
Update Time:2025-05-20

4-3-(3-methoxyazetidin-3-yl)propylmorpholine Chemical and Physical Properties

Names and Identifiers

    • 4-3-(3-methoxyazetidin-3-yl)propylmorpholine
    • EN300-1787999
    • 4-[3-(3-methoxyazetidin-3-yl)propyl]morpholine
    • 2229495-84-3
    • Inchi: 1S/C11H22N2O2/c1-14-11(9-12-10-11)3-2-4-13-5-7-15-8-6-13/h12H,2-10H2,1H3
    • InChI Key: KOTKIFUTZBESGT-UHFFFAOYSA-N
    • SMILES: O(C)C1(CNC1)CCCN1CCOCC1

Computed Properties

  • Exact Mass: 214.168127949g/mol
  • Monoisotopic Mass: 214.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 33.7Ų

4-3-(3-methoxyazetidin-3-yl)propylmorpholine Pricemore >>

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Additional information on 4-3-(3-methoxyazetidin-3-yl)propylmorpholine

4-3-(3-Methoxyazetidin-3-yl)propylmorpholine: A Comprehensive Overview

The compound 4-3-(3-methoxyazetidin-3-yl)propylmorpholine, identified by the CAS number 2229495-84-3, is a highly specialized chemical entity with significant applications in various fields. This compound has garnered attention due to its unique structural properties and potential utility in pharmaceuticals, agrochemicals, and specialty chemicals. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it more accessible for research and industrial applications.

The chemical structure of 4-3-(3-methoxyazetidin-3-yl)propylmorpholine is characterized by a morpholine ring system attached to a propyl group substituted with a methoxyazetidine moiety. This combination of structural elements contributes to its distinctive reactivity and selectivity in various chemical reactions. The morpholine ring, known for its versatility, serves as a platform for further functionalization, enabling the creation of derivatives with diverse biological activities.

Recent studies have highlighted the potential of 4-3-(3-methoxyazetidin-3-yl)propylmorpholine as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antibiotics and antifungal agents. The methoxyazetidine group has been shown to enhance the stability and bioavailability of such compounds, making them more effective in combating microbial infections.

In addition to its pharmaceutical applications, 4-3-(3-methoxyazetidin-3-yl)propylmorpholine has also found utility in agrochemicals. Its ability to act as a chiral auxiliary in asymmetric synthesis has been leveraged to produce enantiomerically enriched compounds, which are crucial for developing selective herbicides and pesticides. This application underscores the compound's importance in sustainable agriculture and pest management.

The synthesis of 4-3-(3-methoxyazetidin-3-yl)propylmorpholine involves a multi-step process that typically begins with the preparation of the azetidine derivative. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of this process. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the precise construction of the required carbon-carbon bonds with high stereocontrol.

Moreover, computational chemistry has played a pivotal role in understanding the electronic and steric properties of 4-3-(3-methoxyazetidin-3-yl)propylmorpholine. Density functional theory (DFT) calculations have provided insights into its molecular interactions, aiding in the design of more efficient synthetic routes and optimized reaction conditions.

In conclusion, 4-3-(3-methoxyazetidin-3-yl)propylmorpholine represents a versatile chemical building block with wide-ranging applications across multiple industries. Its unique structure, combined with recent advances in synthetic and computational chemistry, positions it as a valuable tool for developing innovative solutions in pharmaceuticals, agrochemicals, and beyond. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in modern chemistry.

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